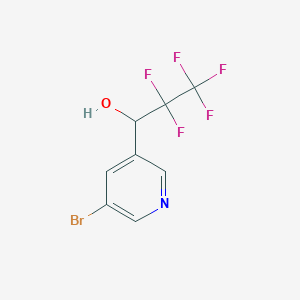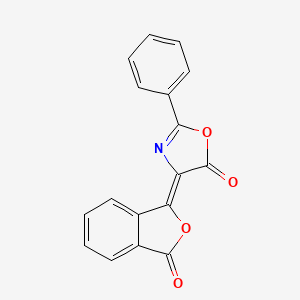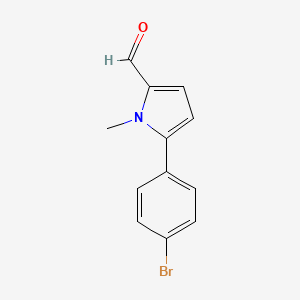![molecular formula C14H11BrO2 B12118102 [1,1'-Biphenyl]-4-carboxylic acid, 2'-bromo-, methyl ester CAS No. 89900-97-0](/img/structure/B12118102.png)
[1,1'-Biphenyl]-4-carboxylic acid, 2'-bromo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester is an organic compound with the molecular formula C14H11BrO2 It is a derivative of biphenyl, where a carboxylic acid group is attached to one phenyl ring and a bromine atom is attached to the other phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester typically involves the esterification of [1,1’-Biphenyl]-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an ether or alcohol medium.
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-.
Reduction: Formation of [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential biological activities. It may be used in the development of new pharmaceuticals or as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industry
In the industrial sector, [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in the manufacture of polymers, coatings, and other high-performance materials.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors in biological systems. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1,1’-Biphenyl]-4-carboxylic acid, 2’-chloro-, methyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 2’-fluoro-, methyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 2’-iodo-, methyl ester
Uniqueness
Compared to its analogs, [1,1’-Biphenyl]-4-carboxylic acid, 2’-bromo-, methyl ester exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate for various chemical transformations. Additionally, the bromine atom’s size and electronegativity influence the compound’s physical and chemical properties, making it distinct from its halogenated counterparts.
Propriétés
Numéro CAS |
89900-97-0 |
|---|---|
Formule moléculaire |
C14H11BrO2 |
Poids moléculaire |
291.14 g/mol |
Nom IUPAC |
methyl 4-(2-bromophenyl)benzoate |
InChI |
InChI=1S/C14H11BrO2/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9H,1H3 |
Clé InChI |
YXYVNJLUPWQVPI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12118023.png)
![3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B12118028.png)




![cyclo[DL-Leu-DL-Trp-DL-Ser-DL-Pro-DL-Val]](/img/structure/B12118064.png)


![1-(3,4-dichloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118084.png)
![{[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12118088.png)


![2,2,2-trifluoro-N-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]acetamide](/img/structure/B12118132.png)
